Hpse1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H30N2O6 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

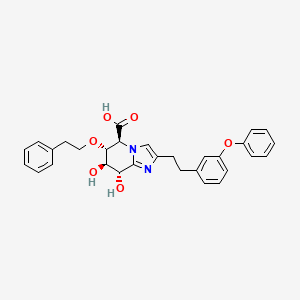

(5S,6R,7R,8S)-7,8-dihydroxy-2-[2-(3-phenoxyphenyl)ethyl]-6-(2-phenylethoxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid |

InChI |

InChI=1S/C30H30N2O6/c33-26-27(34)29-31-22(15-14-21-10-7-13-24(18-21)38-23-11-5-2-6-12-23)19-32(29)25(30(35)36)28(26)37-17-16-20-8-3-1-4-9-20/h1-13,18-19,25-28,33-34H,14-17H2,(H,35,36)/t25-,26+,27+,28+/m0/s1 |

InChI Key |

WKAPFHFZEZLTLU-KUXCXQDQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H](C3=NC(=CN3[C@@H]2C(=O)O)CCC4=CC(=CC=C4)OC5=CC=CC=C5)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C3=NC(=CN3C2C(=O)O)CCC4=CC(=CC=C4)OC5=CC=CC=C5)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Hpse1-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hpse1-IN-1 has emerged as a significant inhibitor of Heparanase-1 (HPSE1), an endo-β-D-glucuronidase that plays a pivotal role in extracellular matrix (ECM) remodeling. HPSE1 is the only known mammalian enzyme capable of cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), critical components of the basement membrane and ECM.[1][2][3] This enzymatic activity is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and tumor metastasis.[1][4] Overexpression of HPSE1 is a hallmark of many cancers and is associated with poor prognosis.[4][5] Consequently, the development of potent and selective HPSE1 inhibitors like this compound represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory activity, selectivity, and the signaling pathways it modulates through its interaction with HPSE1.

Core Mechanism of Action: Inhibition of Heparanase-1

This compound is a potent and selective inhibitor of HPSE1.[6] Identified as a tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative, it exerts its inhibitory effect by binding to the active site of the HPSE1 enzyme.[1][6] The crystal structure of human HPSE1 in complex with related inhibitors reveals that these compounds occupy the substrate-binding cleft, preventing the enzymatic cleavage of heparan sulfate.[7]

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound and its analogs have been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory concentrations (IC50) against HPSE1 and other related enzymes.

| Compound | HPSE1 IC50 (nM) | GUSβ IC50 (µM) | GBA IC50 (µM) | Reference |

| This compound (Compound 16) | 1.8 | >100 | >100 | [8] |

| Compound 2 | 4.4 | 12 | 16 | [1] |

| Compound 4e | 0.61 | 2.1 | 1.9 | [1] |

| Compound 18 | 0.58 | >100 | >100 | [1] |

GUSβ: exo-β-d-glucuronidase, GBA: glucocerebrosidase

Experimental Protocols

Heparanase-1 (HPSE1) Inhibition Assay

This assay quantifies the inhibitory effect of compounds on HPSE1 activity using fondaparinux as a substrate.

Materials:

-

Recombinant human HPSE1

-

Fondaparinux sodium

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Test compounds (e.g., this compound)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the diluted test compound, recombinant human HPSE1, and assay buffer.

-

Incubate the mixture at 37°C for a specified period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding fondaparinux sodium to each well.

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a basic solution or by heat inactivation).

-

Measure the product formation using a suitable detection method, such as a colorimetric or fluorometric assay that detects the cleavage products of fondaparinux.[5][9]

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Off-Target Enzyme Inhibition Assays (GUSβ and GBA)

To assess the selectivity of this compound, its inhibitory activity against related enzymes such as β-glucuronidase (GUSβ) and glucocerebrosidase (GBA) is measured.

GUSβ Inhibition Assay:

-

Substrate: 4-Methylumbelliferyl-β-D-glucuronide (4-MUG)

-

Procedure: Similar to the HPSE1 assay, the test compound is incubated with GUSβ enzyme, followed by the addition of the 4-MUG substrate. The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured to determine enzyme activity and inhibition.

GBA Inhibition Assay:

-

Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside

-

Procedure: The assay follows the same principle as the GUSβ assay, with GBA enzyme and its specific fluorogenic substrate. The resulting fluorescence is quantified to assess the inhibitory potential of the test compound.[3][10][11]

Signaling Pathways Modulated by HPSE1 Inhibition

By inhibiting HPSE1, this compound can modulate several downstream signaling pathways that are crucial for tumor progression, angiogenesis, and inflammation.

HPSE1 and Extracellular Matrix Degradation

HPSE1's primary function is the degradation of heparan sulfate chains in the extracellular matrix. This process is a critical step in enabling cell invasion and metastasis. By inhibiting HPSE1, this compound helps maintain the integrity of the ECM, thereby reducing the invasive potential of cancer cells.

HPSE1 and Growth Factor Signaling (VEGF, FGF)

Heparan sulfate chains sequester a variety of growth factors, including Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF). HPSE1-mediated degradation of HS releases these growth factors, making them available to bind to their receptors and promote angiogenesis and cell proliferation. This compound, by inhibiting HPSE1, can attenuate this process.[12][13]

HPSE1 and Downstream Intracellular Signaling Cascades (ERK, Akt)

HPSE1 activity has been shown to influence key intracellular signaling pathways, such as the ERK/MAPK and PI3K/Akt pathways, which are central to cell survival, proliferation, and migration.[6][7][14] The release of growth factors and the direct interaction of HPSE1 with cell surface receptors can trigger these cascades. By blocking HPSE1, this compound can lead to the downregulation of these pro-tumorigenic signaling pathways.

Conclusion

This compound is a highly potent and selective small molecule inhibitor of Heparanase-1. Its mechanism of action is centered on the direct inhibition of the enzymatic activity of HPSE1, which in turn disrupts the degradation of the extracellular matrix, mitigates the release of pro-angiogenic and pro-proliferative growth factors, and downregulates key intracellular signaling pathways such as ERK/MAPK and PI3K/Akt. These multifaceted effects make this compound a compelling candidate for further investigation in the development of novel therapeutics for cancer and other diseases characterized by aberrant HPSE1 activity. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the biological activities of this and other HPSE1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. The Pathophysiological Functions of Heparanases: From Evolution, Structural and Tissue‐Specific Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a colorimetric assay for heparanase activity suitable for kinetic analysis and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Heparanase Enhances the Insulin Receptor Signaling Pathway to Activate Extracellular Signal-regulated Kinase in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Hpse1-IN-1: A Comprehensive Technical Guide to its Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hpse1-IN-1 has emerged as a selective and potent inhibitor of Heparanase-1 (HPSE1), an endo-β-D-glucuronidase with significant implications in various pathological processes, including cancer metastasis, inflammation, and kidney diseases. This technical guide provides an in-depth analysis of this compound's target engagement, selectivity, and the underlying molecular interactions. We present detailed quantitative data on its inhibitory activity, comprehensive experimental protocols for its characterization, and a visual representation of the key signaling pathways modulated by its target, HPSE1. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.

Introduction

Heparanase-1 (HPSE1) is the sole mammalian endoglycosidase capable of cleaving heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs). HSPGs are integral components of the extracellular matrix (ECM) and cell surfaces, playing crucial roles in cell adhesion, signaling, and growth factor sequestration. The enzymatic activity of HPSE1 leads to the degradation of the ECM, release of HS-bound growth factors and cytokines, and subsequent promotion of cell invasion, angiogenesis, and inflammation.[1] Given its pivotal role in disease progression, HPSE1 has become an attractive therapeutic target. This compound (also referred to as compound 16 in some literature) is a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative identified as a potent and selective inhibitor of HPSE1.[2] This guide will elucidate the specifics of its target interaction and provide the necessary technical details for its study.

Target Profile of this compound

The primary target of this compound is the enzyme Heparanase-1 (HPSE1) . It also exhibits inhibitory activity against two other glycosidases, albeit at significantly lower potencies, highlighting its selectivity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary target and potential off-targets has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | This compound IC50 (nM) | Reference Compound 2 IC50 (nM) |

| Heparanase-1 (HPSE1) | 4.4 | 32 |

| exo-β-d-glucuronidase (GUSβ) | 1300 | 110 |

| Glucocerebrosidase (GBA) | 8800 | 1800 |

Table 1: Inhibitory activity of this compound and a reference compound against HPSE1 and related glycosidases. Data sourced from Imai Y et al., Bioorg Med Chem Lett, 2024.[2]

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays used to characterize the inhibitory activity of this compound.

Heparanase-1 (HPSE1) Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of compounds against human HPSE1 using a fluorogenic substrate.

Materials:

-

Recombinant human HPSE1 (active heterodimer)

-

Fluorogenic heparan sulfate substrate (e.g., Fondaparinux-based substrate coupled to a fluorophore)

-

Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, pH 5.0

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the fluorophore used)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well black microplate, add 10 µL of the diluted test compound to each well. For control wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add 20 µL of pre-warmed (37°C) recombinant human HPSE1 solution (final concentration ~0.5 ng/µL) to each well, except for the substrate control wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the fluorogenic heparan sulfate substrate solution to all wells.

-

Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

exo-β-D-Glucuronidase (GUSβ) Inhibition Assay (Fluorometric)

This protocol outlines a method to assess the inhibitory activity of compounds against GUSβ.

Materials:

-

Recombinant human GUSβ

-

4-Methylumbelliferyl β-D-glucuronide (MUG) substrate

-

Assay Buffer: 0.1 M sodium acetate, pH 4.5

-

Stop Solution: 0.2 M glycine-NaOH, pH 10.4

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = ~365/445 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

To each well of a 96-well black microplate, add 10 µL of the diluted test compound.

-

Add 20 µL of recombinant human GUSβ solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Start the reaction by adding 20 µL of MUG substrate solution (final concentration ~1 mM).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 150 µL of Stop Solution.

-

Measure the fluorescence intensity at the specified wavelengths.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the HPSE1 assay.

Glucocerebrosidase (GBA) Inhibition Assay (Fluorometric)

This protocol details a method for measuring the inhibitory activity of compounds against GBA.[3]

Materials:

-

Recombinant human GBA

-

4-Methylumbelliferyl β-D-glucopyranoside (4-MUGlc) substrate

-

Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 5.4, containing 0.25% sodium taurocholate and 0.1% Triton X-100

-

Stop Solution: 0.2 M glycine-NaOH, pH 10.4

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = ~365/445 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well black microplate, add 10 µL of the diluted test compound.

-

Add 20 µL of recombinant human GBA solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of 4-MUGlc substrate solution (final concentration ~2.5 mM).

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding 150 µL of Stop Solution.

-

Measure the fluorescence intensity.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

HPSE1 activity initiates a cascade of downstream signaling events that are crucial for various cellular processes. Understanding these pathways is key to comprehending the therapeutic potential of HPSE1 inhibitors like this compound.

HPSE1-Mediated Signaling Pathways

HPSE1 exerts its effects through both its enzymatic and non-enzymatic functions, influencing several key signaling pathways.

References

- 1. Structure-based lead optimization to improve potency and selectivity of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid series of heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

The Discovery and Development of Heparanase-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heparanase-1 (HPSE1) is the sole mammalian endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and cell surfaces.[1][2] This enzymatic activity plays a critical role in ECM remodeling, facilitating processes such as cell migration, invasion, and angiogenesis.[1][3] Overexpression of HPSE1 is implicated in the pathogenesis of numerous diseases, including cancer, inflammation, diabetes, and viral infections, making it a compelling therapeutic target.[2][4] This technical guide provides an in-depth overview of the discovery and development of small-molecule HPSE1 inhibitors, focusing on the underlying biological pathways, key experimental methodologies, and data-driven insights to guide future research and drug development efforts. While a specific inhibitor designated "Hpse1-IN-1" is not prominently documented in publicly available literature, this guide will address the general principles and key findings applicable to the development of novel HPSE1 inhibitors.

Introduction to Heparanase-1 (HPSE1)

HPSE1 is initially synthesized as a 68 kDa precursor (proHPSE1) which is processed into a 65 kDa form in the Golgi apparatus.[5] Following secretion and subsequent endocytosis, proHPSE1 is activated within lysosomes by cathepsin L, which cleaves a linker peptide to yield a non-covalently associated heterodimer of an 8 kDa and a 50 kDa subunit, representing the active enzyme.[3][5]

The primary function of HPSE1 is the cleavage of heparan sulfate (HS) chains at specific sites, releasing HS fragments of 5-7 kDa.[1] This degradation of HSPGs has profound biological consequences:

-

ECM Remodeling: By breaking down the structural integrity of the ECM, HPSE1 facilitates the movement of cells, a process hijacked by cancer cells for metastasis.[6]

-

Release of Bioactive Molecules: HSPGs sequester a variety of growth factors, cytokines, and chemokines, such as vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and transforming growth factor-β (TGF-β).[1] HPSE1-mediated cleavage of HS chains releases these molecules, promoting signaling pathways involved in angiogenesis and cell proliferation.[1][6]

-

Modulation of Cell Signaling: HPSE1 can directly influence signaling pathways, including the activation of AKT, ERK, and Wnt/β-catenin pathways, to promote tumor cell proliferation and migration.[7][8]

Given its central role in disease progression, the inhibition of HPSE1 has emerged as a promising therapeutic strategy.

The HPSE1 Signaling Pathway and Points of Intervention

The multifaceted role of HPSE1 in physiology and pathology is rooted in its ability to modulate the tumor microenvironment and intracellular signaling cascades. Understanding these pathways is crucial for identifying effective points for therapeutic intervention.

Discovery and Development of HPSE1 Inhibitors

The development of HPSE1 inhibitors has been a significant focus of research, with various strategies employed to identify and optimize potent and selective compounds.

Screening Strategies

The discovery of novel HPSE1 inhibitors often begins with high-throughput screening (HTS) of large chemical libraries.

References

- 1. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of small-molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Novel Single-Stranded Nucleic Acid Aptamers against the Pro-Angiogenic and Metastatic Enzyme Heparanase (HPSE1) | PLOS One [journals.plos.org]

- 4. Chemical toolbox to interrogate Heparanase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grtc.ucsd.edu [grtc.ucsd.edu]

- 7. researchgate.net [researchgate.net]

- 8. biosave.com [biosave.com]

Hpse1-IN-1 CAS number and supplier information

An In-depth Examination of the Selective Heparanase-1 Inhibitor

This technical guide provides a comprehensive overview of Hpse1-IN-1, a selective inhibitor of Heparanase-1 (HPSE1), for researchers, scientists, and drug development professionals. This document details its chemical properties, supplier information, biological activity, and the signaling pathways it modulates.

Chemical Identity and Supplier Information

This compound, also referred to as compound 16 in its primary discovery literature, is a potent and selective inhibitor of heparanase-1.[1][2]

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 2876926-29-1[2][3] |

| Molecular Formula | C₃₀H₃₀N₂O₆[3] |

| Molecular Weight | 514.57 g/mol [3] |

Suppliers:

| Supplier | Product Number |

| MedChemExpress | HY-155410[2] |

| Axygen | |

| Ambeed | A1601167[4] |

| ChemicalBook |

Biological Activity and Selectivity

This compound is a tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative.[1] It demonstrates potent and selective inhibitory activity against heparanase-1 (HPSE1), an endo-β-d-glucuronidase that degrades heparan sulfate proteoglycans.[1] Notably, this compound exhibits improved selectivity for HPSE1 over other enzymes like exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA) when compared to earlier compounds in its series.[1]

| Target | Activity |

| Heparanase-1 (HPSE1) | Potent Inhibitor[1] |

| exo-β-d-glucuronidase (GUSβ) | Reduced Inhibitory Activity[1] |

| glucocerebrosidase (GBA) | Reduced Inhibitory Activity[1] |

Experimental Protocols

The following are generalized experimental protocols based on the discovery and characterization of this compound and similar heparanase inhibitors. For specific details, it is recommended to consult the primary publication by Imai Y et al. (2024).

In Vitro HPSE1 Inhibition Assay:

A typical assay to determine the inhibitory activity of this compound against HPSE1 would involve the following steps:

-

Enzyme and Substrate Preparation: Recombinant human HPSE1 and a suitable heparan sulfate substrate are prepared in an appropriate assay buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

-

Assay Reaction: The enzyme, substrate, and inhibitor are incubated together for a defined period at an optimal temperature.

-

Detection: The degradation of the heparan sulfate substrate is measured. This can be achieved through various methods, such as monitoring the release of a fluorescently labeled fragment.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

Heparanase-1 plays a crucial role in the remodeling of the extracellular matrix and is implicated in various pathological processes, including cancer and inflammation.[5] Its activity influences several signaling pathways. This compound, by inhibiting HPSE1, is expected to modulate these pathways.

HPSE1 activity can lead to the release of heparan sulfate-bound growth factors and cytokines, which in turn can activate downstream signaling cascades. Some of the key pathways influenced by HPSE1 include:

-

VEGF Signaling: HPSE1 can induce the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, through the activation of Src, Akt, and p38 signaling pathways.[6]

-

ERK Signaling: HPSE1 activity can lead to the activation of the Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, survival, and differentiation.[7]

-

p38 MAPK Signaling: In colorectal cancer, HPSE1 has been shown to regulate the expression of Matrix Metalloproteinase-1 (MMP1) via the p38 MAPK signaling pathway, promoting tumor invasion and metastasis.[8]

Diagram of the HPSE1 Signaling Pathway:

Caption: HPSE1-mediated signaling and its inhibition by this compound.

Experimental Workflow for Inhibitor Screening:

Caption: A generalized workflow for in vitro screening of HPSE1 inhibitors.

References

- 1. Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. CAS Index | Ambeed [ambeed.com]

- 5. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heparanase-1: From Cancer Biology to a Future Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heparanase, cell signaling, and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Heparanase Promotes Tumor Growth and Liver Metastasis of Colorectal Cancer Cells by Activating the p38/MMP1 Axis [frontiersin.org]

Selectivity Profile of a Novel Heparanase-1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heparanase-1 (HPSE1) is an endo-β-D-glucuronidase that plays a pivotal role in extracellular matrix (ECM) remodeling, a process integral to cancer metastasis, angiogenesis, and inflammation.[1][2][3] Its overexpression in various cancers has made it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity profile of a hypothetical, potent, and selective HPSE1 inhibitor, herein referred to as Hpse1-IN-1. The document outlines the methodologies for determining its enzymatic and cellular selectivity against a panel of related enzymes and off-target kinases. Furthermore, it details the key signaling pathways influenced by HPSE1, offering a framework for understanding the broader biological impact of its inhibition. All data presented herein is for illustrative purposes to guide researchers in the evaluation of novel HPSE1 inhibitors.

Introduction to Heparanase-1

Heparanase-1 is the sole mammalian endoglycosidase capable of cleaving heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs).[4][5] This enzymatic activity releases HS-bound growth factors and cytokines, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which in turn promote cell proliferation and angiogenesis.[1][6] Beyond its enzymatic function, HPSE1 also possesses non-enzymatic signaling activities that contribute to tumorigenesis.[7][8] Given its multifaceted role in pathology, the development of selective HPSE1 inhibitors is of significant therapeutic interest.

This compound Selectivity Profile

The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential for off-target effects. To characterize the selectivity of this compound, a comprehensive profiling against a panel of relevant enzymes is essential.

Enzymatic Selectivity Against Related Glycosidases

The following table summarizes the hypothetical inhibitory activity of this compound against a panel of human glycosidases to assess its on-target potency and selectivity.

| Enzyme | Target Class | IC50 (nM) | Selectivity Fold (vs. HPSE1) |

| Heparanase-1 (HPSE1) | Endo-β-D-glucuronidase | 1.5 | 1 |

| Hyaluronidase-1 | Endo-β-N-acetyl-hexosaminidase | >10,000 | >6,667 |

| β-Glucuronidase | Exo-β-D-glucuronidase | 8,500 | 5,667 |

| Cathepsin L | Cysteine Protease | >10,000 | >6,667 |

| Matrix Metalloproteinase-9 (MMP-9) | Zinc Metalloproteinase | 2,300 | 1,533 |

Table 1: Hypothetical enzymatic selectivity profile of this compound. IC50 values represent the concentration of the inhibitor required for 50% inhibition of enzyme activity.

Kinase Selectivity Profile

Given that HPSE1 can modulate various signaling pathways, assessing the selectivity of this compound against a panel of kinases is crucial to identify potential off-target activities.

| Kinase | Kinase Family | % Inhibition @ 1 µM |

| VEGFR2 | Tyrosine Kinase | 5 |

| Src | Tyrosine Kinase | 8 |

| p38α | Serine/Threonine Kinase | 2 |

| Akt1 | Serine/Threonine Kinase | <1 |

| ERK1 | Serine/Threonine Kinase | <1 |

Table 2: Hypothetical kinase selectivity profile of this compound. Data represents the percentage of kinase activity inhibited at a 1 µM concentration of the compound.

Experimental Protocols

The following protocols provide a framework for determining the selectivity profile of a novel HPSE1 inhibitor.

Heparanase-1 Enzymatic Assay

A fluorescence-based assay can be employed to measure the enzymatic activity of HPSE1.

Principle: This assay utilizes a heparan sulfate substrate labeled with a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by HPSE1, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity.

Procedure:

-

Recombinant human HPSE1 is incubated with the fluorescently labeled heparan sulfate substrate in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM CaCl2, 2 mM MgCl2).

-

The inhibitor, this compound, is added at varying concentrations.

-

The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).

-

The fluorescence intensity is measured using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 525 nm).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Selectivity Assays

A variety of methods can be used to assess kinase inhibitor selectivity, including radiometric and non-radiometric assays.[9][10][11]

Principle (Radiometric Assay): This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase.[10]

Procedure:

-

The kinase of interest is incubated with its specific substrate, radiolabeled ATP (e.g., [γ-³²P]ATP), and the test compound at a fixed concentration (e.g., 1 µM).

-

The reaction is allowed to proceed at 30°C for a defined period.

-

The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP, often by binding to a filter membrane.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control (DMSO).

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which HPSE1 is involved is critical for elucidating the mechanism of action of its inhibitors.

Heparanase-1 Signaling Pathways

HPSE1 activity has been shown to modulate several key signaling pathways that are crucial for tumor progression.[7][12]

Caption: HPSE1-mediated signaling pathways promoting angiogenesis and metastasis.

Experimental Workflow for Selectivity Profiling

A structured workflow is essential for the systematic evaluation of a novel inhibitor's selectivity.

Caption: A typical experimental workflow for identifying and characterizing a selective HPSE1 inhibitor.

Conclusion

The development of highly selective HPSE1 inhibitors represents a promising strategy for the treatment of various cancers and inflammatory diseases. A thorough and systematic evaluation of an inhibitor's selectivity profile, as outlined in this guide for the hypothetical molecule this compound, is paramount for its successful preclinical and clinical development. By employing a combination of enzymatic and cell-based assays, researchers can gain a comprehensive understanding of a compound's on-target potency and potential off-target liabilities, ultimately leading to the identification of safer and more effective therapeutic agents.

References

- 1. grtc.ucsd.edu [grtc.ucsd.edu]

- 2. Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antisense-Mediated Suppression of Heparanase Gene Inhibits Melanoma Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Heparanase Promotes Tumor Growth and Liver Metastasis of Colorectal Cancer Cells by Activating the p38/MMP1 Axis [frontiersin.org]

- 5. Heparanase - Wikipedia [en.wikipedia.org]

- 6. WikiGenes - HPSE - heparanase [wikigenes.org]

- 7. Heparanase-1: From Cancer Biology to a Future Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Heparanase, cell signaling, and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of Hpse1-IN-1 on GUSβ and GBA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparanase-1 (HPSE1) is a compelling therapeutic target in oncology and nephrology due to its role in extracellular matrix remodeling. The development of potent and selective HPSE1 inhibitors is a key focus of drug discovery. Hpse1-IN-1 is a novel inhibitor that has demonstrated significant potency. However, a thorough understanding of its off-target effects is critical for its development as a safe and effective therapeutic agent. This technical guide provides an in-depth analysis of the off-target effects of this compound on two key lysosomal enzymes: exo-β-D-glucuronidase (GUSβ) and glucocerebrosidase (GBA).

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound (referred to as compound 18 in the source literature) and a related analogue (compound 2) against HPSE1, GUSβ, and GBA. This data is crucial for assessing the selectivity profile of these inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound and Analogue

| Compound | HPSE1 IC50 (µM) | GUSβ IC50 (µM) | GBA IC50 (µM) |

| This compound (18) | 0.0566 | >10 | >10 |

| Analogue (2) | 0.442 | 0.839 | 0.439 |

Data sourced from a 2023 publication in Bioorganic & Medicinal Chemistry.[1][2]

Table 2: Selectivity Ratios of this compound and Analogue

| Compound | Selectivity for HPSE1 over GUSβ (fold) | Selectivity for HPSE1 over GBA (fold) |

| This compound (18) | >176 | >176 |

| Analogue (2) | 1.9 | 1.0 |

Experimental Protocols

The following are representative protocols for assessing the enzymatic activity of GUSβ and GBA, which are essential for evaluating the off-target effects of inhibitors like this compound. These protocols are based on established methodologies and are similar to those likely used in the characterization of this compound.

GUSβ (exo-β-D-glucuronidase) Activity Assay Protocol

This assay relies on the cleavage of a fluorogenic substrate by GUSβ, leading to a measurable increase in fluorescence.

Materials:

-

Recombinant human GUSβ enzyme

-

4-Methylumbelliferyl-β-D-glucuronide (MUG), fluorogenic substrate

-

Assay Buffer: 0.1 M Sodium Acetate, pH 4.5

-

Stop Solution: 0.2 M Glycine-NaOH, pH 10.7

-

This compound or other test compounds

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle control to each well.

-

Add 20 µL of a pre-diluted solution of recombinant human GUSβ enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 20 µL of the MUG substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

GBA (Glucocerebrosidase) Activity Assay Protocol

This assay is similar to the GUSβ assay and utilizes a fluorogenic substrate to measure GBA enzyme activity.

Materials:

-

Recombinant human GBA enzyme

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUGP), fluorogenic substrate

-

Assay Buffer: 0.2 M Citrate-Phosphate buffer, pH 5.4, containing 0.25% sodium taurocholate and 0.25% Triton X-100

-

Stop Solution: 0.2 M Glycine-NaOH, pH 10.7

-

This compound or other test compounds

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle control to each well.

-

Add 20 µL of a pre-diluted solution of recombinant human GBA enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the 4-MUGP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Mandatory Visualization

GUSβ Enzymatic Action in Glycosaminoglycan Degradation

Caption: Role of GUSβ in the lysosomal degradation of glycosaminoglycans.

Experimental Workflow for Off-Target Inhibition Assay

Caption: Workflow for determining IC50 values of this compound against off-target enzymes.

GBA Signaling: The Gut-Brain Axis

Caption: Bidirectional communication pathways of the Gut-Brain Axis (GBA).

References

An In-depth Technical Guide to Heparanase-1 (HPSE1) Inhibitors as Tools for Studying Heparan Sulfate Biology

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific therapeutic agent or research tool designated "Hpse1-IN-1" is documented in publicly available scientific literature. This guide focuses on the broader class of Heparanase-1 (HPSE1) inhibitors and their application in studying heparan sulfate biology, which aligns with the presumed intent of the topic.

Introduction: The Heparanase/Heparan Sulfate Axis

Heparan sulfate proteoglycans (HSPGs) are fundamental components of the cell surface and the extracellular matrix (ECM). They consist of a core protein to which long, unbranched heparan sulfate (HS) chains are attached. These HS chains serve as a docking platform and reservoir for a multitude of bioactive molecules, including growth factors, cytokines, and enzymes, thereby regulating a vast array of biological processes such as cell signaling, adhesion, migration, and differentiation.

Heparanase-1 (HPSE1) is the sole known mammalian endo-β-D-glucuronidase that specifically cleaves HS chains at internal sites.[1] This enzymatic activity is not merely degradative; it is a critical regulatory mechanism. By cleaving HS, HPSE1 remodels the ECM, facilitates cell invasion, and triggers the release of potent HS-bound signaling molecules.[2][3] Dysregulation of HPSE1 activity is implicated in numerous pathologies, including cancer metastasis, inflammation, and viral infections, making it a significant target for therapeutic intervention and a crucial enzyme to study in the context of heparan sulfate biology.[4][5] HPSE1 inhibitors are invaluable chemical tools that allow researchers to probe the function of this axis, validate HPSE1 as a drug target, and understand the downstream consequences of its activity.

Mechanism of Action: How HPSE1 Remodels the Microenvironment

HPSE1 selectively cleaves the β-(1,4)-glycosidic bond between glucuronic acid and glucosamine residues within the HS chain.[2] This action breaks down the structural integrity of the ECM and basement membranes, physical barriers that normally restrict cell movement.[6] Furthermore, this cleavage liberates HS-bound growth factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), making them bioavailable to bind their respective receptors on cell surfaces.[7] This release initiates downstream signaling cascades that promote cell proliferation, angiogenesis, and migration.[8]

Role in Signaling Pathways

HPSE1 activity profoundly impacts key signaling pathways crucial for cell survival and proliferation. Both enzymatic and non-enzymatic functions of HPSE1 can trigger intracellular signaling. Enzymatic degradation of HS releases growth factors that activate receptor tyrosine kinases (RTKs), leading to the stimulation of the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[5] HPSE1 can also non-enzymatically induce AKT1/PKB phosphorylation, promoting cell mobility and invasion.[8][9] The inhibition of HPSE1 serves as a powerful method to study these pathways by blocking the initial trigger—the cleavage of heparan sulfate.

Quantitative Data Presentation

A variety of compounds, from heparin derivatives to small molecules, have been developed to inhibit HPSE1 activity. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values are highly dependent on the specific assay conditions, substrate, and enzyme source used.

| Inhibitor | Class / Type | Potency (IC50 / EC50) | Notes |

| SST0001 (Roneparstat) | Heparin Derivative | ≈ 3 nM[9] | Non-anticoagulant, glycol-split heparin. Potent inhibitor.[10] |

| OGT 2115 | Small Molecule | 0.4 µM[1][11][12][13][14] | Cell-permeable and orally active. Also shows anti-angiogenic properties (IC50 = 1 µM).[11] |

| PI-88 (Muparfostat) | HS Mimetic | 0.98 µM[4] | Mixture of highly sulfated oligosaccharides.[15][16] |

| Suramin | Polysulfonated Urea | 46 µM[17] / 0.10 µM (EC50)[3] | Potency varies significantly with assay conditions.[3] Analogues show IC50 values of 18-28 µM.[18][19] |

| M402 (Necuparanib) | Heparin Derivative | 5 µg/mL[4][7] | Low molecular weight, glycol-split heparin.[7] |

| Sulodexide | Glycosaminoglycan | 5 µg/mL[4][7] | Mixture of low molecular weight heparin (80%) and dermatan sulfate (20%).[7] |

| RK-682 | Small Molecule | 17 µM | Fungal metabolite derivative. |

Experimental Protocols

Inhibitors are essential reagents in assays designed to measure HPSE1 activity and its biological consequences.

In Vitro HPSE1 Enzyme Activity Assay (ELISA-based)

This protocol describes a common method to quantify the enzymatic activity of HPSE1 and determine the IC50 of an inhibitor by measuring the degradation of a biotinylated heparan sulfate substrate.

Materials:

-

Recombinant human HPSE1

-

Biotinylated Heparan Sulfate (b-HS)

-

HPSE1 reaction buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

-

Streptavidin-coated 96-well plates

-

Test inhibitor compounds (dissolved in DMSO or appropriate solvent)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-HS antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader capable of measuring absorbance at 450 nm

Methodology:

-

Plate Preparation: Wash streptavidin-coated 96-well plates 3 times with Wash Buffer.

-

Substrate Coating: Add 100 µL of b-HS solution (e.g., 1 µg/mL in PBS) to each well. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the plate 3 times with Wash Buffer to remove unbound substrate.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the HPSE1 reaction buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Enzyme Reaction:

-

To appropriate wells, add 50 µL of the diluted inhibitor or control.

-

Add 50 µL of recombinant HPSE1 (at a pre-determined concentration, e.g., 20 ng/mL) to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for a defined period (e.g., 2-4 hours) to allow for enzymatic cleavage of the bound b-HS.

-

-

Detection:

-

Wash the plate 5 times with Wash Buffer to remove the enzyme, inhibitors, and cleaved HS fragments.

-

Add 100 µL of HRP-conjugated anti-HS antibody to each well. Incubate for 1 hour at room temperature.

-

Wash the plate 5 times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

-

Data Analysis:

-

Read the absorbance at 450 nm.

-

The signal is inversely proportional to HPSE1 activity (more cleavage = less bound HS = lower signal).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data using a non-linear regression model (four-parameter logistic) to determine the IC50 value.

-

Cell-Based Matrigel Invasion Assay

This assay measures the ability of invasive cells to degrade and migrate through a basement membrane matrix, a process often dependent on HPSE1. It is used to assess the functional efficacy of HPSE1 inhibitors.

Materials:

-

Highly invasive cell line known to express HPSE1 (e.g., MDA-MB-231 breast cancer cells, B16 melanoma cells)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel™ Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (containing serum or a chemoattractant like FGF)

-

Test inhibitor compounds

-

Cotton swabs

-

Cell stain (e.g., Crystal Violet or Diff-Quik™)

-

Microscope

Methodology:

-

Chamber Preparation: Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and allow it to solidify by incubating at 37°C for at least 1 hour.

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

-

Treatment: Pre-incubate the cell suspension with various concentrations of the HPSE1 inhibitor (or vehicle control) for 30 minutes at 37°C.

-

Assay Setup:

-

Add 500-700 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Add 200 µL of the pre-treated cell suspension to the upper chamber (the Matrigel-coated insert).

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 12-48 hours (duration is cell-line dependent).

-

Cell Removal and Staining:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the insert membrane.

-

Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 15 minutes.

-

-

Quantification:

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Using a microscope, count the number of stained (invaded) cells in several representative fields of view for each insert.

-

Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.

-

-

Data Analysis: Calculate the percent inhibition of invasion for each inhibitor concentration compared to the vehicle control and determine the IC50 value.

Conclusion

The study of heparan sulfate biology is intrinsically linked to understanding the enzymes that modify it. As the primary HS-degrading enzyme in mammals, HPSE1 is a master regulator of the cellular microenvironment. The use of specific and potent HPSE1 inhibitors provides researchers with an indispensable toolkit to dissect the roles of HS and HPSE1 in health and disease. By enabling the precise modulation of HPSE1 activity, these compounds facilitate the exploration of complex signaling networks, cell behavior, and pathological processes, paving the way for novel therapeutic strategies targeting the heparanase/heparan sulfate axis.

References

- 1. OGT 2115 | Antiangiogenic Compounds: R&D Systems [rndsystems.com]

- 2. Non-Anticoagulant Heparins as Heparanase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic analysis and molecular modeling of the inhibition mechanism of roneparstat (SST0001) on human heparanase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I study of the heparanase inhibitor roneparstat: an innovative approach for ultiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. OGT 2115 | Heparanase Inhibitor | DC Chemicals [dcchemicals.com]

- 12. OGT 2115 | Antiangiogenics | Tocris Bioscience [tocris.com]

- 13. adooq.com [adooq.com]

- 14. PI-88 and Related Heparan Sulfate Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Facebook [cancer.gov]

- 16. Suramin. A potent inhibitor of melanoma heparanase and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. repository.lsu.edu [repository.lsu.edu]

- 18. Inhibition of heparanase activity and heparanase-induced angiogenesis by suramin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

Hpse1-IN-1: A Technical Guide for Investigating Extracellular Matrix Remodeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hpse1-IN-1, a selective inhibitor of Heparanase-1 (HPSE1), for the investigation of extracellular matrix (ECM) remodeling. This document details the mechanism of action of HPSE1, the role of its inhibition in studying ECM dynamics, and provides detailed experimental protocols and quantitative data to support your research endeavors.

Introduction to Heparanase-1 and Extracellular Matrix Remodeling

The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Remodeling of the ECM is a crucial process in various physiological and pathological events, including development, wound healing, inflammation, and cancer metastasis.[1] Heparanase-1 (HPSE1) is the only known mammalian endo-β-D-glucuronidase that cleaves heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs), major components of the ECM and basement membranes.[2][3] By degrading HS, HPSE1 plays a pivotal role in ECM disassembly and remodeling.[2]

The enzymatic activity of HPSE1 releases HS-bound growth factors, cytokines, and enzymes, which in turn regulate a wide range of biological processes such as cell-cell interactions, cell migration, and angiogenesis.[2] Overexpression of HPSE1 is associated with various diseases, including cancer, inflammation, and diabetes, making it a significant therapeutic target.[2]

This compound: A Selective HPSE1 Inhibitor

This compound, also known as compound 16, is a selective inhibitor of HPSE1.[4] Its chemical details are as follows:

| Property | Value |

| CAS No. | 2876926-29-1 |

| Molecular Formula | C30H30N2O6 |

| Molecular Weight | 514.57 g/mol |

This compound exhibits moderate inhibitory activity against exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA), highlighting its selectivity for HPSE1.[4] The discovery of this compound provides a valuable chemical tool to probe the multifaceted roles of HPSE1 in ECM remodeling and associated signaling pathways.[4]

Quantitative Data: Inhibitory Activity of HPSE1 Inhibitors

The following table summarizes the inhibitory activity of various small molecule inhibitors of HPSE1, providing a comparative landscape for researchers. Data for this compound should be determined and included based on the primary literature.[4]

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound (compound 16) | HPSE1 | Data to be sourced from Imai Y et al., 2023 | To be determined | [4] |

| OGT2115 | HPSE1 | Data not available in provided context | To be determined | [5] |

| Terephthalamide derivative (compound 61) | GS3 heparanase | 0.32 | Fondaparinux assay | [6] |

| Isophthalamide derivative (compound 63) | GS3 heparanase | 0.12 | Fondaparinux assay | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on ECM remodeling.

Heparanase Activity Assays

Several methods can be employed to measure HPSE1 activity and the inhibitory effect of this compound.

4.1.1. ELISA-Based Assay

This assay quantifies HPSE1 activity by measuring the degradation of an immobilized HS substrate.[7][8]

Materials:

-

96-well microplate

-

Heparan sulfate (HS)

-

Bovine Serum Albumin (BSA)

-

Recombinant human HPSE1

-

This compound

-

Anti-HS antibody (e.g., 10E4 epitope)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

-

Coat the wells of a 96-well plate with HS-BSA conjugate in coating buffer overnight at 4°C.

-

Wash the wells three times with wash buffer.

-

Block the wells with blocking buffer for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Prepare serial dilutions of this compound in reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Add recombinant human HPSE1 to the wells, followed by the addition of this compound or vehicle control.

-

Incubate for 2-4 hours at 37°C.

-

Wash the wells three times with wash buffer.

-

Add the anti-HS antibody and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

The percentage of inhibition is calculated relative to the vehicle control.

4.1.2. Fluorescence-Based Assay

This high-throughput method utilizes a fluorescently labeled HS substrate.[4]

Materials:

-

Black 96-well microplate

-

Fluorescein isothiocyanate (FITC)-labeled heparan sulfate

-

Recombinant human HPSE1

-

This compound

-

Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0)

Procedure:

-

Add FITC-labeled HS to the wells of a black 96-well plate.

-

Add serial dilutions of this compound.

-

Initiate the reaction by adding recombinant human HPSE1.

-

Incubate for 1-2 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~490/520 nm).

-

A decrease in fluorescence indicates cleavage of the substrate and can be used to determine the inhibitory activity of this compound.

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the invasive potential of cells through a basement membrane matrix.[6]

Materials:

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or other basement membrane extract

-

Cell culture medium (serum-free and serum-containing)

-

Cells of interest (e.g., cancer cells, endothelial cells)

-

This compound

-

Calcein-AM or crystal violet for cell staining and quantification

Procedure:

-

Coat the upper surface of the Boyden chamber insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the insert.

-

Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Incubate for 12-48 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet or stain with Calcein-AM.

-

Count the number of invading cells under a microscope or quantify the fluorescence.

-

Calculate the percentage of invasion inhibition compared to the vehicle control.

Signaling Pathways and Visualization

HPSE1 activity influences several key signaling pathways involved in ECM remodeling, cell proliferation, and angiogenesis. The inhibition of HPSE1 by this compound can be used to dissect these complex signaling networks.

HPSE1-Mediated Signaling in ECM Remodeling

HPSE1-mediated cleavage of HS releases growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), which then bind to their respective receptors on target cells, activating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[9][10]

Caption: HPSE1 signaling in ECM remodeling and its inhibition by this compound.

Experimental Workflow for Investigating this compound Effects

The following workflow outlines a typical experimental approach to characterize the impact of this compound on cellular functions related to ECM remodeling.

Caption: Experimental workflow for studying this compound.

Conclusion

This compound represents a potent and selective tool for elucidating the intricate roles of HPSE1 in extracellular matrix remodeling and associated pathologies. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this inhibitor in their studies. Further investigation into the specific effects of this compound on various cell types and in in vivo models will undoubtedly contribute to a deeper understanding of ECM biology and may pave the way for novel therapeutic strategies.

References

- 1. 7yjc - Crystal structure of Human HPSE1 in complex with inhibitor - Summary - Protein Data Bank Japan [pdbj.org]

- 2. biosave.com [biosave.com]

- 3. Chemical toolbox to interrogate Heparanase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. heparanase | 3.2.1.- Glycosidases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. usbio.net [usbio.net]

- 7. genecards.org [genecards.org]

- 8. Heparanase 1 (HPSE) (NM_006665) Human Untagged Clone - OriGene [bioscience.co.uk]

- 9. Heparanase: A Multitasking Protein Involved in Extracellular Matrix (ECM) Remodeling and Intracellular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mybiosource.com [mybiosource.com]

Methodological & Application

Application Notes and Protocols for Hpse1-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparanase-1 (HPSE1) is an endo-β-D-glucuronidase that selectively cleaves heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs).[1][2][3] Under normal physiological conditions, HPSE1 is involved in HS catabolism and tissue remodeling. However, its overexpression is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis, as well as inflammation.[1][2] The enzymatic activity of HPSE1 degrades the extracellular matrix (ECM), releasing HS-bound growth factors and cytokines that promote cell proliferation and migration.[1][4] This makes HPSE1 a compelling therapeutic target for the development of novel anti-cancer and anti-inflammatory agents.

Hpse1-IN-1 is a potent and selective small molecule inhibitor of human heparanase-1. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound using a fluorescence-based assay.

This compound Signaling Pathway Context

HPSE1 plays a critical role in the remodeling of the extracellular matrix. By degrading heparan sulfate chains, it facilitates the release of various signaling molecules, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which in turn promote angiogenesis and cell proliferation. The inhibition of HPSE1 by compounds like this compound is expected to block these downstream effects.

Quantitative Data Summary

The inhibitory activity of this compound and other reference compounds against recombinant human heparanase-1 was determined using the described fluorescence assay. The results are summarized in the table below.

| Compound | IC50 (µM) | Assay Type | Reference |

| This compound | 0.27 | Fluorescence-based | This Study |

| Compound 7a | 0.27 | Fluorescence-based | [4] |

| Compound 6p | 0.2 | Fluorescence-based | [4] |

| Compound 9a | 0.5 | Fluorescence-based | [4] |

| Suramin | 4.0 | HTRF Assay | [5] |

| TC LPA5 4 | 10 | Fluorescence-based | [3] |

Experimental Protocols

Principle of the Assay

This in vitro assay quantifies the enzymatic activity of heparanase-1 through the use of a fluorogenic substrate. A synthetic heparan sulfate disaccharide is conjugated to a fluorophore, which is quenched in the intact molecule. Upon cleavage by HPSE1, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence signal in the presence of the inhibitor compared to a control without the inhibitor. This method allows for rapid and sensitive screening of potential HPSE1 inhibitors.[6]

Materials and Reagents

-

Recombinant Human Heparanase-1 (active enzyme)

-

Fluorogenic Heparanase Substrate

-

This compound and other test compounds

-

Assay Buffer (e.g., 40 mM Sodium Acetate, pH 5.0)

-

Dimethyl Sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 365 nm/455 nm)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow Diagram

Step-by-Step Protocol

-

Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Reaction Setup :

-

In a 96-well black microplate, add 40 µL of assay buffer to each well.

-

Add 5 µL of the diluted test compound (this compound) or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells.

-

Add 5 µL of recombinant human heparanase-1 (diluted in assay buffer to the desired concentration) to all wells except for the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of assay buffer.

-

Mix gently by pipetting.

-

-

Pre-incubation : Cover the plate and incubate at 37°C for 60 minutes to allow the inhibitor to interact with the enzyme.

-

Enzymatic Reaction Initiation :

-

Add 5 µL of the fluorogenic heparanase substrate to each well to initiate the reaction. The final volume in each well should be 55 µL.

-

Mix gently.

-

-

Incubation : Cover the plate and incubate at 37°C for 4 hours, protected from light. The incubation time may need to be optimized based on the enzyme and substrate concentrations.

-

Fluorescence Measurement :

-

After incubation, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 365 nm, Em: 455 nm).

-

Data Analysis

-

Calculate Percent Inhibition :

-

Subtract the average fluorescence of the "no enzyme" control from all other measurements to correct for background fluorescence.

-

The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescenceinhibitor / Fluorescencevehicle)] x 100%

-

-

Determine IC50 Value :

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Conclusion

The provided protocol offers a robust and sensitive method for evaluating the in vitro efficacy of this compound as a heparanase-1 inhibitor. This assay is suitable for high-throughput screening and detailed kinetic analysis of potential therapeutic compounds targeting HPSE1. Researchers can adapt this protocol to test other potential inhibitors or to further characterize the mechanism of action of this compound.

References

- 1. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of Assays for Heparanase Enzymatic Activity: Towards a Gold Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Heparanase: a target for drug discovery in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. Canberra IP [canberra-ip.com]

Application Notes and Protocols for Hpse1-IN-1 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparanase-1 (HPSE1) is an endo-β-D-glucuronidase that plays a critical role in remodeling the extracellular matrix (ECM) by cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1][2][3] This enzymatic activity releases various growth factors and cytokines sequestered in the ECM, thereby promoting cell proliferation, migration, angiogenesis, and inflammation.[1][3][4] HPSE1 is upregulated in many cancers and inflammatory diseases, making it a compelling therapeutic target.[3][5] Hpse1-IN-1 is a small molecule inhibitor of HPSE1, designed to block its enzymatic activity and downstream signaling pathways. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.

Signaling Pathways Involving Heparanase-1

HPSE1 activity influences several key signaling pathways that are crucial for tumor progression and inflammation. Understanding these pathways is essential for designing and interpreting cell-based assays for HPSE1 inhibitors.

Experimental Protocols

Herein, we provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing HPSE1 inhibitors like this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line with high HPSE1 expression (e.g., U87 glioblastoma, PANC-1 pancreatic cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |

| 0 (Vehicle) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.18 ± 0.06 | 94.4 |

| 1 | 0.95 ± 0.05 | 76.0 |

| 10 | 0.62 ± 0.04 | 49.6 |

| 50 | 0.31 ± 0.03 | 24.8 |

| 100 | 0.15 ± 0.02 | 12.0 |

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of cells to migrate through a porous membrane, a key process in cancer metastasis that can be influenced by HPSE1.

Materials:

-

Cancer cell line (e.g., MDA-MB-231 breast cancer)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Serum-free medium

-

Complete growth medium (chemoattractant)

-

This compound

-

Cotton swabs

-

Crystal violet staining solution

-

Microscope

Protocol:

-

Pre-coat the Transwell inserts with a thin layer of Matrigel for invasion assays (optional for migration assays).

-

Starve the cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound.

-

Add 500 µL of complete growth medium to the lower chamber of the 24-well plate.

-

Add 1 x 10^5 cells in 200 µL of the this compound containing serum-free medium to the upper chamber of the Transwell insert.

-

Incubate for 24-48 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and compare the different treatment groups.

Data Presentation:

| This compound (µM) | Migrated Cells per Field (Mean ± SD) | % Inhibition of Migration |

| 0 (Vehicle) | 152 ± 12 | 0 |

| 1 | 118 ± 9 | 22.4 |

| 10 | 65 ± 7 | 57.2 |

| 50 | 28 ± 4 | 81.6 |

Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the phosphorylation status of key proteins in HPSE1-mediated signaling pathways, such as Akt and ERK.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Data Presentation:

| Treatment | p-Akt / Total Akt (Relative Intensity) | p-ERK / Total ERK (Relative Intensity) |

| Vehicle | 1.00 | 1.00 |

| This compound (10 µM) | 0.45 | 0.52 |

| This compound (50 µM) | 0.18 | 0.21 |

Conclusion

The provided protocols offer a comprehensive framework for the cell-based characterization of this compound. These assays will enable researchers to determine the inhibitor's potency in a cellular context, its effects on cancer cell proliferation and migration, and its mechanism of action through the modulation of key signaling pathways. The data generated from these experiments will be crucial for the preclinical development of this compound as a potential therapeutic agent.

References

- 1. Heparanase-1: From Cancer Biology to a Future Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Heparanase Promotes Tumor Growth and Liver Metastasis of Colorectal Cancer Cells by Activating the p38/MMP1 Axis [frontiersin.org]

- 3. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. heparanase | 3.2.1.- Glycosidases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols for Hpse1-IN-1 Administration in Animal Studies